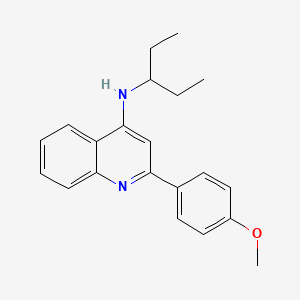
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. It is a rare and unique chemical often used in early discovery research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-butyne-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
2,4-Dimethyl-3-pentanol, trimethylsilyl ether: Similar in structure but with different functional groups.
Triisopropyl (trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group but differs in the overall structure.
3,4-Pentadien-2-ol: Lacks the trimethylsilyl group, making it less stable and reactive.
Uniqueness
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is unique due to its combination of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
特性
CAS番号 |
79015-65-9 |
|---|---|
分子式 |
C9H18OSi |
分子量 |
170.32 g/mol |
InChI |
InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3 |
InChIキー |
HPJBRSBNGFODNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=C=C)[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)
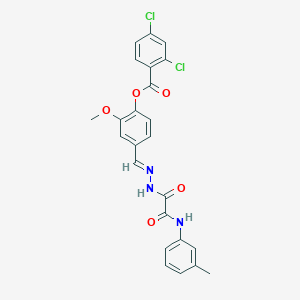

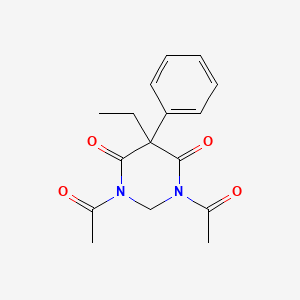
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
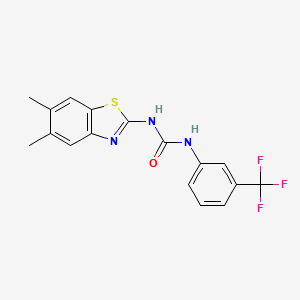
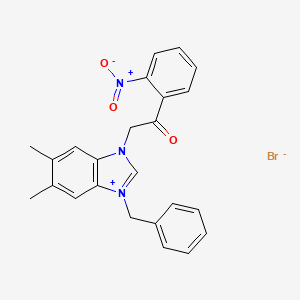

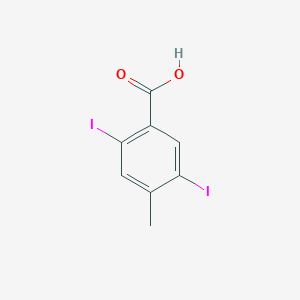
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
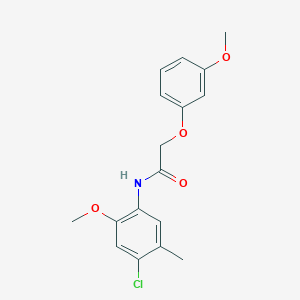
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
